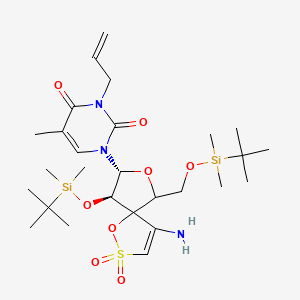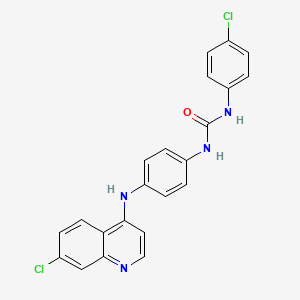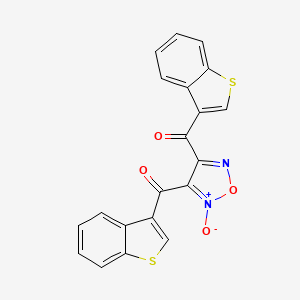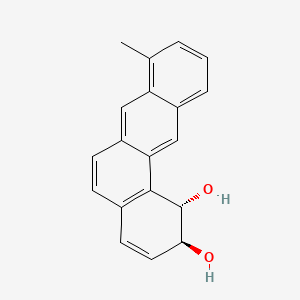![molecular formula C18H13CuN2O11S3- B12796926 Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate CAS No. 67892-59-5](/img/structure/B12796926.png)
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is a complex organic compound that features a copper ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthalene derivative. The copper ion is then introduced through complexation with the azo dye under controlled pH conditions to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The copper complexation step is carefully monitored to maintain the desired stoichiometry and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which may further react depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines and other reduced species.
Substitution: Functionalized derivatives with new substituents replacing the original sulfonate groups.
科学的研究の応用
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of coordination chemistry and azo dye behavior.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its metal ion content.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant coloration, which can be used as a visual marker. The azo linkage allows for electron delocalization, contributing to its stability and reactivity. In biological systems, the compound may interact with proteins and nucleic acids, influencing their structure and function.
類似化合物との比較
Similar Compounds
- Copper;5-amino-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Copper(2+) hydrogen 4-[(E)-{3,3’-dioxido-4’-[(E)-(2-oxido-6-sulfonato-1-naphthyl)diazenyl]-4-biphenylyl}diazenyl]-3-oxido-2,7-naphthalenedisulfonate
Uniqueness
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural features, such as the presence of the sulfonatooxyethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dye characteristics and metal coordination behavior.
特性
CAS番号 |
67892-59-5 |
|---|---|
分子式 |
C18H13CuN2O11S3- |
分子量 |
593.1 g/mol |
IUPAC名 |
copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O11S3.Cu/c21-16-9-11(32(23,24)8-7-31-34(28,29)30)5-6-14(16)19-20-15-10-17(33(25,26)27)12-3-1-2-4-13(12)18(15)22;/h1-6,9-10,21-22H,7-8H2,(H,25,26,27)(H,28,29,30);/q;+2/p-3 |
InChIキー |
VPFGSPVLNOATTM-UHFFFAOYSA-K |
正規SMILES |
[H+].C1=CC=C2C(=C1)C(=CC(=C2[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


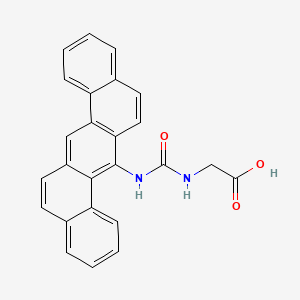
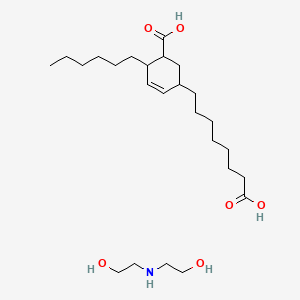
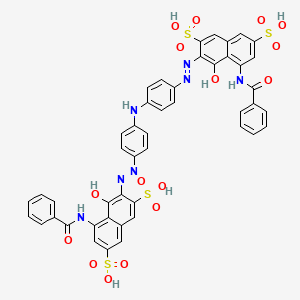

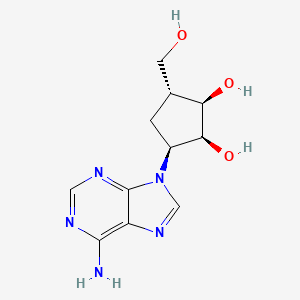
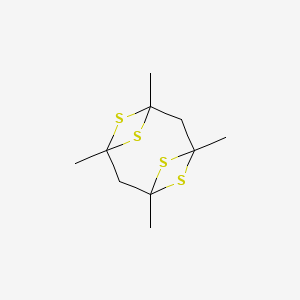
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)

